

Preclinical Profile of CGS 35601: A Triple Vasopeptidase Inhibitor

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Compound of Interest

Compound Name: CGS 35601

Cat. No.: B1668551

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).^{[1][2][3]} This comprehensive technical guide provides a detailed overview of the preclinical research on **CGS 35601**, summarizing its inhibitory activity, in vivo efficacy, and safety profile based on available data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for cardiovascular diseases.

Core Quantitative Data

The in vitro inhibitory potency and in vivo antihypertensive effects of **CGS 35601** have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibitory Activity of CGS 35601

Enzyme	IC50 (nM)
Angiotensin-Converting Enzyme (ACE)	22[1][2][3]
Neutral Endopeptidase (NEP)	2[1][2][3]
Endothelin-Converting Enzyme-1 (ECE-1)	55[1][2][3]

Table 2: In Vivo Antihypertensive Efficacy of CGS 35601 in Spontaneously Hypertensive Rats (SHR)

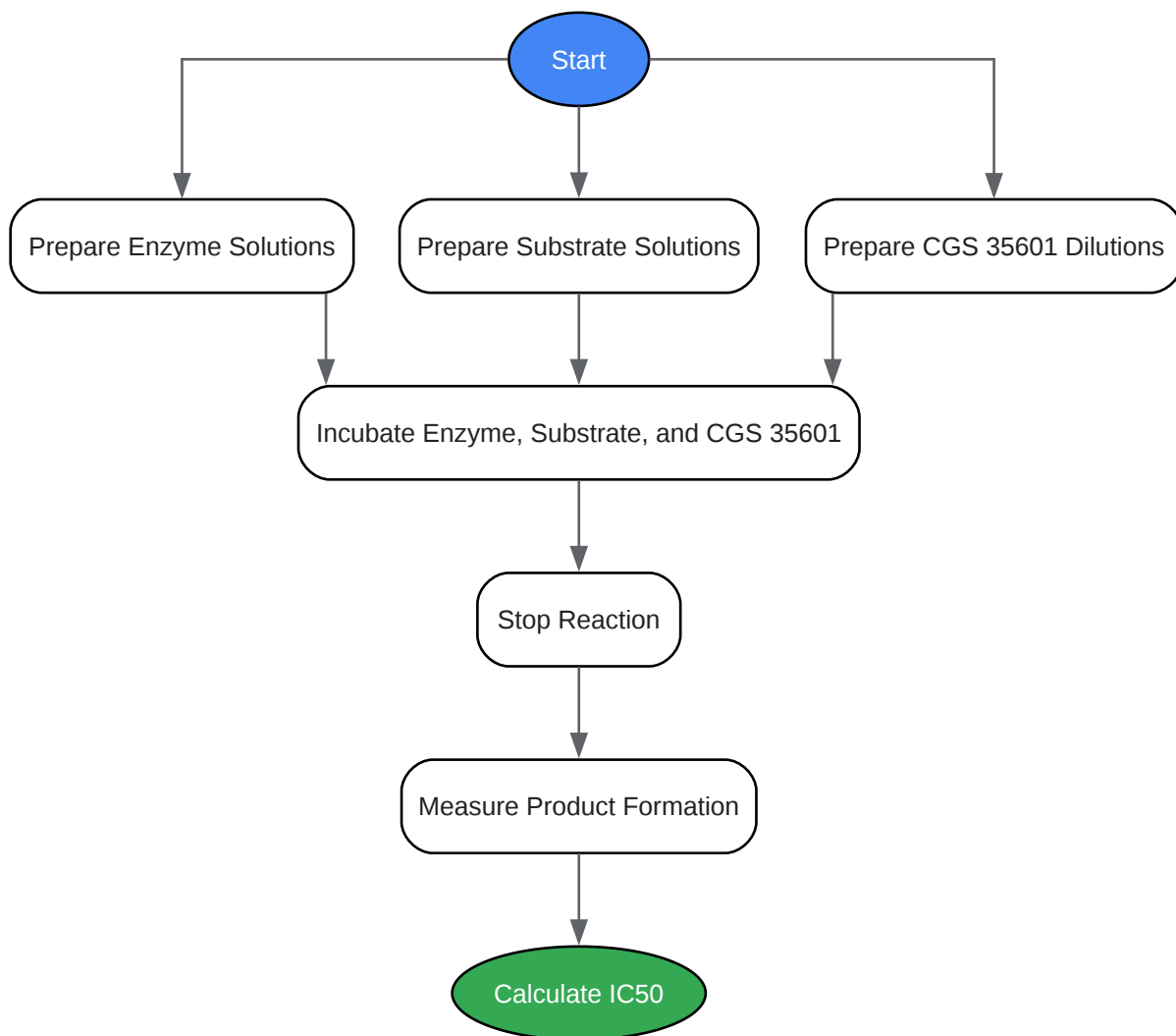
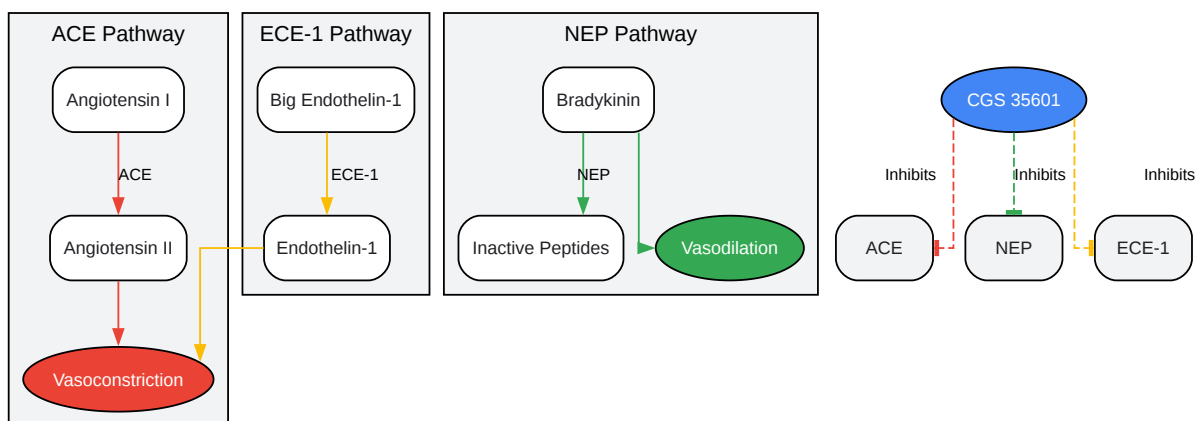
Dose (mg/kg/day, continuous i.a. infusion)	Duration	Mean Arterial Blood Pressure (MABP) Reduction	Reference
5	5 days	Reduced from 156 ± 4 mmHg to 94 ± 5 mmHg	[1][4]

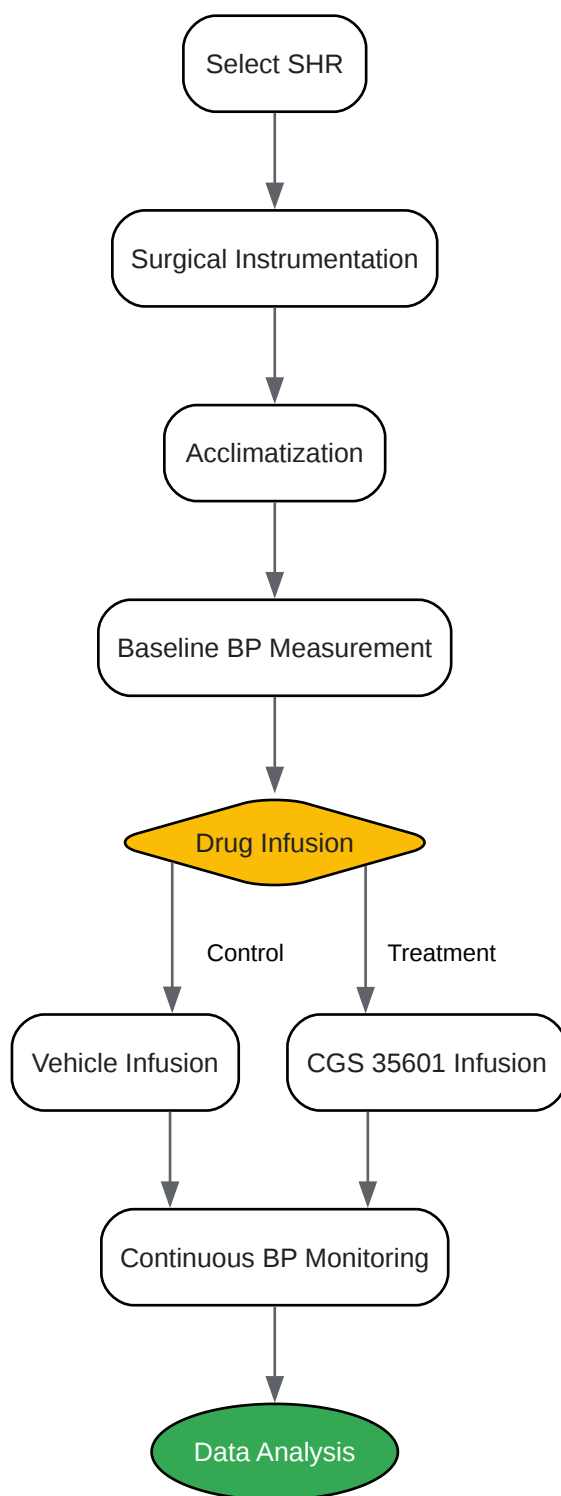
Table 3: In Vivo Effects of CGS 35601 in Conscious Rats

Dose (mg/kg, i.v.)	Effect	Time Point	Reference
10	82% suppression of big endothelin-1-induced pressor response	30 minutes	[3]
10	72% suppression of big endothelin-1-induced pressor response	120 minutes	[3]
10	170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivity (in ANP-infused rats)	Up to 4 hours	[3]
10	74-94% inhibition of angiotensin I-induced pressor response	Within 2 hours	[3]

Signaling Pathways and Mechanism of Action

CGS 35601 exerts its therapeutic effects by modulating multiple signaling pathways that regulate vascular tone and fluid balance. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] Furthermore, by inhibiting ECE-1, **CGS 35601** reduces the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2][3]





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